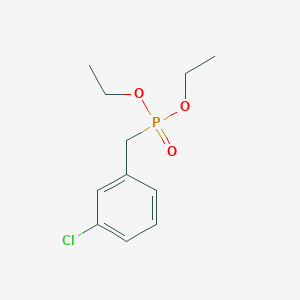

Diethyl 3-chlorobenzylphosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVQZLBCYMWOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435745 | |

| Record name | Diethyl [(3-chlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78055-64-8 | |

| Record name | Diethyl [(3-chlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Michaelis-Arbuzov Synthesis of Substituted Benzylphosphonates: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Relevance of the Carbon-Phosphorus Bond in Medicinal Chemistry

The synthesis of organophosphorus compounds, particularly those containing a stable carbon-phosphorus (C-P) bond, is a cornerstone of modern drug discovery and development.[1][2] Among the chemical transformations capable of forging this crucial bond, the Michaelis-Arbuzov reaction stands out for its reliability and versatility.[1][3] First described by August Michaelis in 1898 and later extensively investigated by Aleksandr Arbuzov, this reaction has become an indispensable tool for chemists.[1][3][4] This technical guide provides an in-depth exploration of the Michaelis-Arbuzov reaction, with a specific focus on the synthesis of substituted benzylphosphonates. These compounds are of significant interest to the pharmaceutical industry due to their roles as enzyme inhibitors, anticancer agents, and stable mimics of biologically important phosphates and carboxylates.[1][5]

This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying mechanistic principles and field-proven insights to empower rational experimental design and troubleshooting.

Core Principles: Unraveling the Michaelis-Arbuzov Reaction Mechanism

The classical Michaelis-Arbuzov reaction involves the transformation of a trialkyl phosphite into a dialkyl phosphonate upon reaction with an alkyl halide.[2][6] The reaction with benzyl halides is particularly efficient and proceeds through a well-established two-step S(_N)2 mechanism.[1][3][7][8][9]

Step 1: Nucleophilic Attack and Phosphonium Salt Formation

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of the trialkyl phosphite on the electrophilic benzylic carbon of the benzyl halide.[3][8] This concerted S(_N)2 displacement of the halide ion results in the formation of a quaternary phosphonium salt intermediate.[3][8] The stability of this intermediate can vary; for instance, triaryl phosphites can form stable phosphonium salts that require high temperatures for the subsequent step.[3][8]

Step 2: Dealkylation of the Phosphonium Intermediate

The displaced halide ion, now acting as a nucleophile, attacks one of the alkyl groups of the phosphonium salt in a second S(_N)2 reaction.[3][8] This results in the dealkylation of the intermediate, leading to the formation of the final pentavalent dialkyl benzylphosphonate and a new, typically volatile, alkyl halide.[6][10] The removal of this volatile byproduct helps to drive the reaction to completion.[10]

Diagrammatic Representation of the Michaelis-Arbuzov Reaction Mechanism

Caption: The two-step S(_N)2 mechanism of the Michaelis-Arbuzov reaction.

Experimental Landscape: Scope, Limitations, and Strategic Considerations

The success of the Michaelis-Arbuzov synthesis of benzylphosphonates is contingent on several factors, primarily the nature of the reactants and the reaction conditions.

Substrate Scope

-

Benzyl Halides : Primary benzyl halides are excellent substrates for this reaction.[3] The reactivity of the halide follows the expected trend for S(_N)2 reactions: I > Br > Cl.[3] The presence of both electron-donating and electron-withdrawing substituents on the aromatic ring is generally well-tolerated.[11][12]

-

Phosphorus Reactants : Trialkyl phosphites are the most commonly employed phosphorus reagents.[1] Electron-donating groups on the phosphite enhance its nucleophilicity, thereby accelerating the reaction rate, whereas electron-withdrawing groups have the opposite effect.[1][3]

Limitations and Potential Side Reactions

While robust, the Michaelis-Arbuzov reaction is not without its limitations.

-

Steric Hindrance : Secondary alkyl halides are less reactive and can lead to elimination byproducts, while tertiary alkyl halides are generally unreactive under classical conditions.[1][8]

-

Aryl and Vinyl Halides : Aryl and vinyl halides are typically unreactive in the classical Michaelis-Arbuzov reaction due to the strength of the C-X bond and the difficulty of S(_N)2 reactions at sp²-hybridized carbons.[3][8] However, variations involving photolytic conditions or the use of catalysts can facilitate the reaction with some activated aryl halides.[8]

-

Competitive Reactions : A potential complication arises when the newly formed alkyl halide is more reactive or less volatile than the starting benzyl halide, which can lead to a mixture of phosphorylated products.[11][12]

Modern Methodologies and Experimental Protocols

Recent advancements have introduced milder and more efficient protocols for the Michaelis-Arbuzov reaction, expanding its applicability in drug discovery.

Classical Thermal Conditions

This is the traditional method, often performed neat at elevated temperatures.

Detailed Protocol: Synthesis of Diethyl Benzylphosphonate

-

Materials : Benzyl bromide, Triethyl phosphite.

-

Setup : A dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Procedure :

-

To the flask, add benzyl bromide (1.0 equivalent).

-

Add triethyl phosphite (1.2 equivalents) to the flask.

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[1]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[1]

-

Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction

Lewis acids can promote the reaction at room temperature, offering a milder alternative to high-temperature conditions.[13][14]

Detailed Protocol: Zinc Bromide-Catalyzed Synthesis of Diethyl Benzylphosphonate

-

Materials : Benzyl bromide, Triethyl phosphite, Zinc bromide (ZnBr₂), Dichloromethane (CH₂Cl₂).

-

Setup : A round-bottom flask with a magnetic stirrer.

-

Procedure :

-

In the flask, dissolve benzyl bromide (1.0 mmol) in dichloromethane (5 mL).

-

Add triethyl phosphite (1.2 mmol) to the solution.

-

Add zinc bromide (0.2 mmol) to the reaction mixture at room temperature.[1]

-

Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

-

Sustainable Synthesis using PEG/KI Catalytic System

An environmentally benign approach utilizes polyethylene glycol (PEG) as a solvent and a potassium iodide/potassium carbonate catalytic system, allowing the reaction to proceed at room temperature.[11][12][15]

Detailed Protocol: PEG/KI-Mediated Synthesis of Substituted Benzyl Phosphonates

-

Materials : Substituted benzyl halide (1 mmol), Dialkyl phosphite (1 mmol), Potassium iodide (0.3 mmol), Anhydrous powdered potassium carbonate (2 mmol), PEG-400.

-

Setup : A round-bottom flask with a magnetic stirrer.

-

Procedure :

-

Combine the substituted benzyl halide, dialkyl phosphite, potassium iodide, and anhydrous potassium carbonate in PEG-400.

-

Stir the reaction mixture at room temperature for 6 hours.[11]

-

Monitor the reaction by TLC.

-

Upon completion, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Workflow for Selecting an Appropriate Synthetic Protocol

Caption: Decision workflow for selecting a Michaelis-Arbuzov protocol.

Quantitative Data and Yield Comparison

The choice of methodology can significantly impact the yield of the desired benzylphosphonate. The following table summarizes representative yields for the synthesis of diethyl benzylphosphonate under different conditions.

| Benzyl Halide | Phosphite | Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl bromide | Triethyl phosphite | Classical | None | 150-160 | 2-4 | Good | [1] |

| Benzyl bromide | Triethyl phosphite | Lewis Acid | ZnBr₂ | Room Temp. | 1 | Good | [1] |

| Benzyl chloride | Diethyl phosphite | Sustainable | KI/K₂CO₃ | Room Temp. | 6 | 95 | [11] |

| 4-Nitrobenzyl bromide | Diethyl phosphite | Sustainable | KI/K₂CO₃ | Room Temp. | 6 | 92 | [11] |

| 4-Methoxybenzyl chloride | Diethyl phosphite | Sustainable | KI/K₂CO₃ | Room Temp. | 6 | 94 | [11] |

Applications in Drug Development: The Benzylphosphonate Scaffold

Benzylphosphonates are a valuable class of compounds in medicinal chemistry.[5] The phosphonate group can act as a stable mimic of a phosphate or carboxylate group, enabling these molecules to interact with a wide range of biological targets.[1][5] Furthermore, the introduction of a phosphonate ester group can improve a molecule's metabolic stability and membrane transport properties.[16]

Derivatives of benzylphosphonates have shown promise in several therapeutic areas, including:

-

Anticancer Agents : By inhibiting key signaling proteins that regulate cell survival pathways.[5]

-

Enzyme Inhibitors : Targeting a variety of enzymes by mimicking the transition state of the natural substrate.

-

Antiviral and Antibacterial Agents : For example, 3,5-difluorobenzylphosphonates have demonstrated antibacterial activity.[16]

The Michaelis-Arbuzov reaction provides a direct and efficient route to these and other biologically active phosphonates, underscoring its importance in the drug development pipeline.

Conclusion

The Michaelis-Arbuzov reaction remains a powerful and highly relevant tool for the synthesis of substituted benzylphosphonates. Its well-understood mechanism, broad substrate scope, and the development of milder, more sustainable protocols have solidified its place in the synthetic chemist's arsenal. For professionals in drug discovery and development, a thorough understanding of this reaction's principles, applications, and practical nuances is essential for the efficient construction of novel phosphonate-containing therapeutic agents.

References

-

Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences. Available at: [Link]

-

Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. National Institutes of Health (NIH). Available at: [Link]

-

Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. PubMed. Available at: [Link]

-

Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Bentham Science Publishers. Available at: [Link]

-

Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available at: [Link]

-

Alcohol-based Michaelis–Arbuzov reaction: an efficient and environmentally-benign method for C–P(O) bond formation. Royal Society of Chemistry. Available at: [Link]

-

First Use of Benzyl Phosphites in the Michaelis‐Arbuzov Reaction synthesis of mono‐, Di‐, and triphosphate analogs. SciSpace. Available at: [Link]

-

Radical Arbuzov Reaction. Chinese Chemical Society. Available at: [Link]

-

Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Publications. Available at: [Link]

-

A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers. Available at: [Link]

-

Michaelis–Arbuzov reaction. Wikipedia. Available at: [Link]

-

Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]

-

The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars Repository. Available at: [Link]

- Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). Unknown Source.

-

Michaelis–Arbuzov reaction. Grokipedia. Available at: [Link]

-

A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers. Available at: [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. National Institutes of Health (NIH). Available at: [Link]

-

A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. National Institutes of Health (NIH). Available at: [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs. Semantic Scholar. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 12. frontiersin.org [frontiersin.org]

- 13. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 14. Arbuzov Reaction [organic-chemistry.org]

- 15. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role and Rationale for Characterizing Diethyl 3-chlorobenzylphosphonate

An In-Depth Technical Guide to the Characterization of Diethyl 3-chlorobenzylphosphonate

This compound (CAS No: 78055-64-8) is a pivotal organophosphorus reagent, primarily recognized for its role as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction—a cornerstone of modern organic synthesis for creating carbon-carbon double bonds with high stereoselectivity.[1] Its utility extends to the synthesis of complex molecules, including pharmaceutical intermediates and other biologically active compounds.[2] Given its function as a critical building block, the absolute certainty of its identity, purity, and structural integrity is paramount. A failure to rigorously characterize this reagent can lead to ambiguous reaction outcomes, the generation of unforeseen byproducts, and significant delays in research and development pipelines.

This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of data. As a Senior Application Scientist, the objective is to provide a holistic framework for the characterization of this compound. We will explore not only the what—the spectral data and physical constants—but the why—the causality behind our choice of analytical techniques and the logic that transforms raw data into validated, trustworthy knowledge. The protocols described herein are designed as a self-validating system, ensuring that each piece of evidence corroborates the others to build an unassailable structural and purity profile.

Core Physicochemical Properties and Safe Handling

Before any analytical workflow commences, a foundational understanding of the compound's physical properties and safe handling requirements is essential. This initial data provides the basis for selecting appropriate experimental conditions and ensuring laboratory safety.

Physical and Chemical Identity

The fundamental properties of this compound are summarized below. This data serves as the initial reference point for verification.

| Property | Value | Source(s) |

| CAS Number | 78055-64-8 | [1][3][4] |

| Molecular Formula | C₁₁H₁₆ClO₃P | [1][5] |

| Molecular Weight | 262.67 g/mol | [1][3][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 160-163 °C at 3 Torr | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Synonyms | (3-Chlorobenzyl)phosphonic Acid Diethyl Ester | [1] |

Safety and Handling: A Trustworthy Protocol

Handling organophosphorus compounds requires strict adherence to safety protocols. The following measures are critical to mitigate risks of irritation and exposure.[3][6]

Protocol for Safe Handling:

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of any potential vapors.[3]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles with side shields.[6][7]

-

Dispensing: Use a calibrated pipette or syringe for transferring the liquid to avoid spills.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

-

Spill & Exposure Response:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[4][6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

-

In all cases of significant exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[4]

-

Synthesis Context: The Michaelis-Arbuzov Reaction

To intelligently characterize this compound, one must understand its likely origin. The most common and efficient route to its synthesis is the Michaelis-Arbuzov reaction.[8][9] This context is crucial because it informs our expectations of potential impurities. The reaction involves the nucleophilic attack of a trialkyl phosphite (e.g., triethyl phosphite) on an alkyl halide (3-chlorobenzyl chloride).

The primary impurities could include unreacted starting materials (triethyl phosphite, 3-chlorobenzyl chloride) or byproducts from side reactions. Therefore, our characterization workflow is not just about confirming the product; it's also a search for the expected absence of these specific impurities.

Caption: General workflow of the Michaelis-Arbuzov reaction for synthesizing the target compound.

Spectroscopic and Chromatographic Characterization

A multi-technique approach is non-negotiable for the authoritative characterization of a reagent. NMR provides the structural blueprint, IR confirms functional groups, MS validates the mass, and chromatography definitively establishes purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for the unambiguous structural elucidation of this compound.

-

¹H NMR reveals the number, connectivity, and chemical environment of all protons.

-

¹³C NMR provides a map of the carbon skeleton.

-

³¹P NMR is uniquely sensitive to the phosphorus center, offering a clear diagnostic signal with a characteristic chemical shift for phosphonates.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Prepare a solution by dissolving ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent that dissolves the compound and has minimal overlapping signals.[10]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.[11]

-

Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Predicted NMR Data:

| Nucleus | Predicted δ (ppm) | Multiplicity & Coupling (J in Hz) | Assignment |

| ¹H NMR | ~7.2-7.3 | Multiplet | Aromatic protons (C₆H₄) |

| ~4.0-4.1 | Quintet or dq, J(H,H)≈7, J(P,H)≈8 | Methylene protons of ethoxy group (-O-CH₂-CH₃) | |

| ~3.1-3.2 | Doublet, J(P,H)≈22 | Benzylic methylene protons (P-CH₂-Ar)[12] | |

| ~1.2-1.3 | Triplet, J(H,H)≈7 | Methyl protons of ethoxy group (-O-CH₂-CH₃)[12] | |

| ¹³C NMR | ~130-135 | Doublet (small J) | Aromatic carbons (C-Cl, C-CH₂) |

| ~128-130 | Singlets | Aromatic carbons (CH) | |

| ~62 | Doublet, J(P,C)≈7 | Methylene carbon of ethoxy group (-O-CH₂) | |

| ~34 | Doublet, J(P,C)≈140 | Benzylic methylene carbon (P-CH₂) | |

| ~16 | Doublet, J(P,C)≈6 | Methyl carbon of ethoxy group (-CH₃) | |

| ³¹P NMR | ~20-25 | Singlet (proton decoupled) | Phosphonate phosphorus (P=O) |

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, the P=O (phosphoryl) and P-O-C bonds have highly characteristic and strong absorption bands, providing immediate structural evidence.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the neat liquid directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to known values for organophosphonates.[13]

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3080 | Medium | Aromatic C-H Stretch |

| ~2980-2900 | Strong | Aliphatic C-H Stretch (CH₂, CH₃) |

| ~1250 | Very Strong | P=O (Phosphoryl) Stretch |

| ~1020-1050 | Very Strong | P-O-C (Alkyl) Stretch |

| ~1160 | Medium | C-O Stretch |

| ~780 | Strong | C-Cl Stretch |

| ~1600, 1475 | Medium-Weak | Aromatic C=C Bending |

Mass Spectrometry (MS)

Causality: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound via the molecular ion (M⁺) and structural information through its fragmentation pattern. This technique authoritatively confirms the elemental composition and connectivity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the solution into the GC inlet, typically set to 250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C. This separates the target compound from any volatile impurities.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Identify the retention time of the major peak in the chromatogram. Analyze the corresponding mass spectrum for the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): An observable peak at m/z 262, along with an M+2 peak at m/z 264 with ~1/3 the intensity, which is the characteristic isotopic signature of a single chlorine atom.

-

Major Fragments: Based on the structure and data from its 4-chloro isomer[14], key fragments would arise from:

-

Loss of the chlorobenzyl radical: [M - C₇H₆Cl]⁺ at m/z 137.

-

Formation of the chlorotropylium ion: [C₇H₆Cl]⁺ at m/z 125 (often a very stable and abundant fragment).

-

Loss of an ethoxy group: [M - OCH₂CH₃]⁺ at m/z 217.

-

Integrated Characterization Workflow

The true power of this analytical approach lies not in the individual techniques, but in their logical integration. Each step validates the next, creating a self-consistent and trustworthy characterization package.

Caption: A logical workflow for the comprehensive characterization of this compound.

Conclusion

The characterization of this compound is a systematic process that integrates multiple analytical techniques to build a complete and reliable profile of the reagent. By understanding the causality behind each experimental choice—from its synthesis route to the specific information provided by NMR, IR, and MS—scientists can move beyond simple data collection to achieve true analytical certainty. Adherence to this rigorous, multi-faceted workflow ensures the quality and reliability of this critical synthetic building block, thereby underpinning the success of subsequent research and development endeavors.

References

-

BIOSYNCE. This compound Cas 78055-64-8. [Link]

-

Capot Chemical. MSDS of this compound. [Link]

-

PubChem, National Institutes of Health. Diethyl 4-chlorobenzylphosphonate. [Link]

-

Głowacka, I. E., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6939. [Link]

-

PubChem, National Institutes of Health. Diethyl benzylphosphonate. [Link]

-

NMR Spectra of New Compounds. [Link]

-

SpectraBase. Diethyl 3-(3-chlorophenoxy)acetonylphosphonate - Optional[31P NMR]. [Link]

-

Ren, X., et al. (2015). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Supporting Information. [Link]

-

Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

-

NIST WebBook. Diethyl vinylphosphonate. [Link]

-

NIST WebBook. Diethyl methanephosphonate. [Link]

-

NIST WebBook. Phosphonic acid, (phenylmethyl)-, diethyl ester. [Link]

-

Setiadji, S., et al. (1998). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 3(3), 80-83. [Link]

-

NIST WebBook. Diethyl malonate. [Link]

-

NIST WebBook. Diethyl Phthalate. [Link]

Sources

- 1. Diethyl (3-Chlorobenzyl)phosphonate | CymitQuimica [cymitquimica.com]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynce.com [biosynce.com]

- 4. capotchem.com [capotchem.com]

- 5. scbt.com [scbt.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum [chemicalbook.com]

- 13. Phosphonic acid, (phenylmethyl)-, diethyl ester [webbook.nist.gov]

- 14. Diethyl 4-chlorobenzylphosphonate | C11H16ClO3P | CID 99240 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Versatile Intermediate in Modern Organic Synthesis

An In-Depth Technical Guide to Diethyl 3-chlorobenzylphosphonate (CAS 78055-64-8): Synthesis, Reactivity, and Applications

This compound, identified by CAS number 78055-64-8, is an organophosphorus compound of significant interest to the scientific community, particularly those engaged in synthetic organic chemistry and drug discovery.[1][2] As a substituted benzylphosphonate, it serves as a crucial building block and a key reagent in a variety of chemical transformations. Its structure features a diethyl phosphonate group attached to a methylene bridge, which is in turn bonded to a benzene ring substituted with a chlorine atom at the meta-position.

The primary utility of this compound lies in its role as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern olefination chemistry for the stereoselective synthesis of alkenes.[3][4] Beyond this, the broader class of benzylphosphonates is widely recognized for its potential in medicinal chemistry. The phosphonate moiety can act as a stable isosteric analog of phosphate esters, enabling these molecules to function as enzyme inhibitors, probes for biological processes, and scaffolds for developing novel therapeutic agents, including potential antimicrobial and anticancer drugs.[5][6][7][8] The presence of the 3-chloro substituent provides a valuable handle for further functionalization, allowing for the synthesis of complex molecular architectures and facilitating structure-activity relationship (SAR) studies.

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, established synthetic and purification protocols, core reactivity, and applications, with a focus on providing the causal insights behind experimental choices for researchers and drug development professionals.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 78055-64-8 | [1][2] |

| Molecular Formula | C₁₁H₁₆ClO₃P | [1][3] |

| Molecular Weight | 262.67 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 160-163 °C at 3 Torr | [9] |

| Density | ~1.2 g/cm³ | [9] |

| Synonyms | (3-Chlorobenzyl)phosphonic Acid Diethyl Ester | [2][3] |

Spectroscopic Characterization: While specific spectra for this exact compound are not publicly cataloged, its structure allows for predictable characterization by standard spectroscopic methods.

-

¹H NMR: Expected signals would include triplets and quartets for the two ethyl groups (~1.3 ppm and ~4.1 ppm, respectively), a characteristic doublet for the benzylic methylene protons (CH₂) adjacent to the phosphorus atom (~3.1 ppm) due to C-P coupling, and a complex multiplet pattern in the aromatic region for the four protons of the 3-chlorophenyl ring.[10][11]

-

¹³C NMR: The spectrum would show signals for the ethyl carbons, a doublet for the benzylic carbon due to C-P coupling, and distinct signals for the carbons of the substituted aromatic ring.[12]

-

³¹P NMR: A single resonance is expected, with a chemical shift characteristic of alkylphosphonates.[12][13]

-

IR Spectroscopy: Key vibrational bands would include P=O stretching (~1250 cm⁻¹), P-O-C stretching (~1030-1050 cm⁻¹), and C-Cl stretching in the aromatic region.[14]

Synthesis and Purification

The formation of the C-P bond in benzylphosphonates is a formidable challenge, traditionally accomplished via the Michaelis-Arbuzov reaction.[5][6] This remains the most reliable and widely used method for preparing this compound.

The Michaelis-Arbuzov Reaction: The Cornerstone of Synthesis

This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide—in this case, 3-chlorobenzyl chloride or bromide. The reaction proceeds through a phosphonium intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate ester and an ethyl halide byproduct.[5][6][15]

Caption: The Michaelis-Arbuzov reaction mechanism.

Protocol 1: Classical Michaelis-Arbuzov Synthesis

This traditional approach requires elevated temperatures to drive the reaction to completion, especially with less reactive chlorides.

Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the apparatus is dry and under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: Charge the flask with 3-chlorobenzyl chloride (1.0 eq). Add a slight excess of triethyl phosphite (1.1 - 1.2 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 120-160 °C) and maintain for several hours. The choice of temperature and time depends on the reactivity of the halide.[6]

-

Monitoring: Track the reaction's progress by TLC or GC-MS, observing the consumption of the starting halide.

-

Workup: After completion, cool the mixture to room temperature. Remove the volatile ethyl chloride byproduct and excess triethyl phosphite under reduced pressure. The remaining crude oil is the desired product.

Causality Insight: The use of excess triethyl phosphite helps to ensure full conversion of the benzyl halide. The high temperature is necessary to overcome the activation energy for both the initial Sₙ2 attack and the subsequent dealkylation step.[6]

Protocol 2: Sustainable PEG/KI Catalyzed Synthesis

To circumvent the need for high temperatures and volatile organic solvents, a greener protocol has been developed using a Polyethylene Glycol (PEG) and Potassium Iodide (KI) catalytic system.[5][6]

Methodology:

-

Setup: In a round-bottom flask at room temperature, combine 3-chlorobenzyl chloride (1.0 eq), diethyl phosphite (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), potassium iodide (KI, 0.3 eq), and PEG-400 (as a solvent/catalyst).[5][6]

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature for approximately 6 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Upon completion, add water to dissolve the inorganic salts and PEG-400. Extract the product into a suitable organic solvent (e.g., diethyl ether, 2 x 10 mL).[5][6]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Causality Insight: This method represents a significant process improvement. The KI facilitates a Finkelstein reaction, converting the benzyl chloride in situ to the more reactive benzyl iodide. PEG-400 acts as a phase-transfer catalyst, enhancing the solubility and reactivity of the inorganic base (K₂CO₃) and promoting the reaction under mild, environmentally benign conditions.[5][6]

Purification Strategies

Effective purification is crucial to ensure the quality of the phosphonate for subsequent high-stakes reactions.[16] The choice of method depends on the reaction scale and the nature of impurities.

Caption: General purification workflow for phosphonates.

-

Silica Gel Column Chromatography: This is the preferred method for laboratory-scale synthesis. A solvent system of intermediate polarity, such as a gradient of ethyl acetate in hexanes, is typically effective at separating the product from non-polar impurities and highly polar baseline materials.[16]

-

Vacuum Distillation: For larger quantities or to remove high-boiling impurities, vacuum distillation is highly effective. The reported boiling point of 160-163 °C at 3 Torr serves as a guide for this process.[9][16]

Chemical Reactivity and Key Applications

The synthetic value of this compound is most profoundly demonstrated in its application in the Horner-Wadsworth-Emmons (HWE) reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Gateway to Alkenes

The HWE reaction is a superior alternative to the classical Wittig reaction for synthesizing alkenes from aldehydes and ketones. It involves a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide.[4] This leads to fewer side reactions and broader substrate scope. A key advantage is that the byproduct, a dialkyl phosphate salt, is water-soluble, drastically simplifying product purification.[4][17] The reaction is renowned for its high (E)-alkene selectivity.[4][18]

The reaction proceeds via deprotonation of the phosphonate at the α-carbon, followed by nucleophilic attack on the carbonyl, formation of a cyclic oxaphosphetane intermediate, and subsequent elimination to form the alkene.[4][19]

Caption: The Horner-Wadsworth-Emmons reaction mechanism.

Protocol 3: Typical HWE Olefination using this compound

This protocol describes the synthesis of (E)-3-chlorostilbene from benzaldehyde as a representative example.

Methodology:

-

Setup: To a dry, three-necked flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).[20]

-

Carbanion Formation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the phosphonate carbanion.

-

Aldehyde Addition: Cool the resulting carbanion solution back to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.

-

Workup: Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the (E)-3-chlorostilbene product.

Causality Insight: The use of a strong, non-nucleophilic base like NaH is critical for the quantitative deprotonation of the phosphonate without competing side reactions.[20] The reaction is typically run at low temperatures initially to control the exothermic addition of the highly reactive carbanion to the aldehyde, which helps maximize stereoselectivity.

Significance in Research and Drug Development

The benzylphosphonate scaffold is a privileged structure in medicinal chemistry.[8]

-

Phosphate Mimicry: The phosphonate group (C-PO₃) is a stable mimic of the phosphate group (O-PO₃), resistant to enzymatic cleavage by phosphatases. This makes phosphonate-containing molecules excellent candidates for designing enzyme inhibitors that target phosphate-binding sites.[5][6]

-

Modulation of Biological Activity: The 3-chloro substituent on the phenyl ring is not merely a passive component. It significantly alters the electronic properties (as an electron-withdrawing group) and lipophilicity of the molecule. This modulation is a key strategy in SAR studies to optimize binding affinity, selectivity, and pharmacokinetic properties of a drug candidate.[8]

-

Synthetic Handle: The chloro-group can serve as a reactive site for further diversification through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of a library of complex analogs for biological screening.

Safety and Handling

While a specific MSDS for this compound is not widely available, general precautions for handling organophosphorus reagents and chlorinated aromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[21][22]

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[23] Organophosphorus compounds can be toxic, and appropriate care should be taken.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[23]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 78055-64-8) is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation via the Michaelis-Arbuzov reaction and its pivotal role in the Horner-Wadsworth-Emmons reaction make it an indispensable tool for the construction of (E)-alkenes. For researchers in drug discovery, its structure offers a unique combination of a bio-isosteric phosphonate group and a modifiable aromatic ring, presenting a powerful platform for the rational design of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

References

- Benchchem. Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)

- Santa Cruz Biotechnology. Diethyl (3-Chlorobenzyl)

- CymitQuimica. Diethyl (3-Chlorobenzyl)

- Frontiers in Chemistry.

- National Institutes of Health (PMC).

- Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O).

- MATERIAL SAFETY DATA SHEET for Diethyl chlorophosph

- ChemicalBook. 78055-64-8((3-CHLOROBENZYL)PHOSPHONIC ACID DIETHYL ESTER) Product Description.

- ResearchGate.

- ACS Publications.

- BIOSYNCE.

- ChemicalBook. (3-CHLOROBENZYL)PHOSPHONIC ACID DIETHYL ESTER Properties.

- CymitQuimica. Safety Data Sheet for Diethyl(4-chlorobenzyl)

- Fisher Scientific.

- Sigma-Aldrich.

- Capot Chemical.

- Finetech Chem. CAS:78055-64-8 FT-0733631 1-chloro-3-(diethoxyphosphorylmethyl)benzene.

- BOC Sciences. CAS 78055-64-8 3-Chlorobenzylphosphonic acid diethyl ester.

- National Institutes of Health (PMC).

- National Institutes of Health (PubChem).

- Wikipedia. Horner–Wadsworth–Emmons reaction.

- NMR Spectra of New Compounds.

- SpectraBase. Diethyl 3-(3-chlorophenoxy)acetonylphosphonate - Optional[31P NMR] - Chemical Shifts.

- National Institutes of Health (PubChem).

- NROChemistry. Horner-Wadsworth-Emmons Reaction.

- Benchchem.

- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.

- Chem-Station International Edition. Horner-Wadsworth-Emmons (HWE) Reaction.

- YouTube. Horner-Wadsworth-Emmons reaction to form alkenes.

- The Royal Society of Chemistry. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine.

- ChemicalBook.

- ChemicalBook.

- Benchchem.

- National Institutes of Health (PMC).

- ACS Publications.

- ResearchGate.

- Fisher Scientific.

- Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)

Sources

- 1. scbt.com [scbt.com]

- 2. 78055-64-8 CAS MSDS ((3-CHLOROBENZYL)PHOSPHONIC ACID DIETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Diethyl (3-Chlorobenzyl)phosphonate | CymitQuimica [cymitquimica.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 6. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biosynce.com [biosynce.com]

- 10. rsc.org [rsc.org]

- 11. diethyl benzylphosphonate(1080-32-6) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 19. youtube.com [youtube.com]

- 20. orgsyn.org [orgsyn.org]

- 21. abdurrahmanince.net [abdurrahmanince.net]

- 22. fishersci.com [fishersci.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Diethyl 3-chlorobenzylphosphonate: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the phosphonate moiety has emerged as a critical pharmacophore and a versatile synthetic tool. Its ability to act as a stable mimic of phosphates and carboxylates has propelled the development of novel therapeutics with enhanced biological activity and improved pharmacokinetic profiles. Within this important class of molecules, Diethyl 3-chlorobenzylphosphonate stands out as a key building block, offering a unique combination of reactivity and structural features that make it an invaluable reagent for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectroscopic characterization, and applications of this compound. As a Senior Application Scientist, this document is crafted to provide not just data, but also actionable insights into the practical utility of this compound, grounded in established chemical principles and methodologies. The information contained herein is intended to empower researchers and drug development professionals to effectively harness the potential of this compound in their scientific endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental to its successful application in research and development. This section details the key characteristics of this compound.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₆ClO₃P | [1][2] |

| Molecular Weight | 262.67 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| CAS Number | 78055-64-8 | [1] |

| Purity | >98.0% (GC) | [1] |

Spectroscopic Characterization

While a dedicated, publicly available experimental spectrum for this compound is not readily accessible, its spectroscopic features can be reliably predicted based on the analysis of structurally analogous compounds, such as diethyl benzylphosphonate and its isomers. The following data represents these predicted values and key spectral features.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound in CDCl₃ are presented below.

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.2-7.3 | m | - | 4H, Ar-H |

| ~4.0-4.2 | dq | J(H,H) ≈ 7.1, J(H,P) ≈ 7.9 | 4H, -OCH₂CH₃ |

| ~3.15 | d | J(H,P) ≈ 22 | 2H, Ar-CH₂-P |

| ~1.2-1.3 | t | J(H,H) ≈ 7.1 | 6H, -OCH₂CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~134.5 | d | J(C,P) ≈ 6 | C-Cl |

| ~132.0 | d | J(C,P) ≈ 9 | Ar-C (ipso) |

| ~130.0 | d | J(C,P) ≈ 7 | Ar-CH |

| ~129.8 | d | J(C,P) ≈ 3 | Ar-CH |

| ~128.5 | d | J(C,P) ≈ 3 | Ar-CH |

| ~126.5 | d | J(C,P) ≈ 4 | Ar-CH |

| ~62.5 | d | J(C,P) ≈ 7 | -OCH₂CH₃ |

| ~33.5 | d | J(C,P) ≈ 138 | Ar-CH₂-P |

| ~16.3 | d | J(C,P) ≈ 6 | -OCH₂CH₃ |

³¹P NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~24-26 | s (proton decoupled) | P=O |

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2900 | Medium | C-H stretch (aliphatic) |

| ~1600, 1475 | Medium-Weak | C=C stretch (aromatic) |

| ~1250 | Strong | P=O stretch |

| ~1050-1020 | Strong | P-O-C stretch |

| ~800-700 | Strong | C-Cl stretch |

In mass spectrometry, this compound will produce a molecular ion peak and characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M peak).

| m/z | Interpretation |

| 262/264 | [M]⁺ (Molecular ion) |

| 227 | [M - Cl]⁺ |

| 125/127 | [Cl-C₆H₄-CH₂]⁺ |

Synthesis and Reactivity

The primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction. This powerful C-P bond-forming reaction is widely used for the preparation of phosphonates.

The Michaelis-Arbuzov Reaction: A Reliable Synthetic Pathway

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide.[3] In the case of this compound, triethyl phosphite is reacted with 3-chlorobenzyl chloride or bromide. The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus atom on the benzylic carbon, followed by dealkylation of the resulting phosphonium intermediate by the halide ion.

Figure 1: General scheme of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a generalized procedure for the synthesis of this compound via the Michaelis-Arbuzov reaction.[4]

Materials:

-

3-Chlorobenzyl chloride (or bromide) (1.0 eq)

-

Triethyl phosphite (1.2 - 1.5 eq)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and an inert gas inlet, add 3-chlorobenzyl chloride (1.0 eq).

-

Add triethyl phosphite (1.2-1.5 eq) to the flask. The reaction can be run neat or in a high-boiling solvent like toluene.

-

Heat the reaction mixture to reflux (typically 120-160 °C) under an inert atmosphere with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the evolution of ethyl chloride. The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a solvent was used, remove it under reduced pressure. Remove the excess triethyl phosphite by vacuum distillation.

-

The crude this compound can be purified by vacuum distillation to yield a colorless oil.

Reactivity: The Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[5] The HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene, typically with high E-selectivity.

The presence of the phosphonate group activates the adjacent methylene protons, allowing for their removal by a suitable base (e.g., NaH, NaOEt, or BuLi). The resulting carbanion is a potent nucleophile that readily adds to carbonyl compounds. The subsequent elimination of a water-soluble phosphate byproduct drives the reaction to completion and simplifies purification.[5]

Figure 2: General workflow of the Horner-Wadsworth-Emmons reaction using this compound.

Applications in Drug Discovery and Development

The unique structural and electronic properties of benzylphosphonates make them valuable scaffolds in medicinal chemistry. The phosphonate group can act as a bioisostere of phosphate or carboxylate groups, leading to compounds with enhanced stability and altered biological activity.

Substituted benzylphosphonates have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: Benzylphosphonate derivatives have demonstrated activity against various bacterial strains.[6] The lipophilic nature of the 3-chlorobenzyl group may enhance cell membrane permeability, potentially leading to improved antimicrobial efficacy.

-

Enzyme Inhibitors: The tetrahedral geometry of the phosphonate group mimics the transition state of substrate hydrolysis by many enzymes, making phosphonates effective enzyme inhibitors. This property is particularly relevant for targeting proteases, phosphatases, and other hydrolases implicated in disease.

-

Anticancer Agents: Certain benzylphosphonate derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting their potential as anticancer drug candidates.[7]

The Horner-Wadsworth-Emmons reaction, utilizing reagents like this compound, is a cornerstone in the synthesis of complex natural products and their analogs, many of which possess significant pharmacological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound may be irritating to the eyes, skin, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry and drug discovery. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its utility in the Horner-Wadsworth-Emmons reaction make it a key building block for the construction of a wide array of molecular structures. The insights provided in this technical guide are intended to facilitate the effective use of this compound in the laboratory and to inspire new avenues of research in the development of novel therapeutics and functional materials.

References

-

Brodzka, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]

-

ResearchGate. (2025). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of diethyl benzylphosphonate derivatives. Available at: [Link]

-

Frontiers in Chemistry. (2016). A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers in Chemistry, 4, 33. Available at: [Link]

-

PubChem. (n.d.). Diethyl 4-chlorobenzylphosphonate. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxy-α-chloro-benzyl-phosphonic acid diethyl ester. Available at: [Link]

-

MDPI. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. Available at: [Link]

-

BIOSYNCE. (n.d.). 4,5-dibromo-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-Pyridazinone CAS 902749-93-3. Available at: [Link]

-

ARKAT USA, Inc. (n.d.). A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. Arkivoc, 2008(16), 116-125. Available at: [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

PubChem. (n.d.). Diethyl benzylphosphonate. Available at: [Link]

Sources

- 1. Diethyl (3-Chlorobenzyl)phosphonate | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 78055-64-8 CAS MSDS ((3-CHLOROBENZYL)PHOSPHONIC ACID DIETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Diethyl 3-chlorobenzylphosphonate

Introduction

Diethyl 3-chlorobenzylphosphonate is an organophosphorus compound of significant interest in synthetic organic chemistry, often utilized in the Horner-Wadsworth-Emmons reaction to introduce the 3-chlorobenzyl moiety into a molecule. Its precise structural elucidation is paramount for ensuring the purity and identity of the compound, which is critical for its subsequent applications in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about the chemical environment of each proton and carbon atom. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, blending fundamental principles with practical insights for researchers, scientists, and professionals in drug development.

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound (CAS 78055-64-8) is presented below. The key NMR-active nuclei are ¹H and ¹³C, along with the naturally abundant ³¹P nucleus, which significantly influences the spectra through spin-spin coupling.[1][2][3]

Figure 1: Molecular structure of this compound.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring atoms. The spectrum is characterized by signals from the ethyl groups and the 3-chlorobenzyl moiety. The presence of the phosphorus atom leads to characteristic splitting patterns due to ²J(P,H) and ³J(P,H) couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~1.25 | Triplet (t) | 6H | ~7.0 (³JHH) | -O-CH₂-CH₃ |

| ~3.15 | Doublet (d) | 2H | ~22.0 (²JPH) | P-CH₂ -Ar |

| ~4.05 | Doublet of Quartets (dq) | 4H | ~7.0 (³JHH), ~7.0 (³JPH) | -O-CH₂ -CH₃ |

| ~7.15-7.30 | Multiplet (m) | 4H | - | Aromatic protons |

Interpretation of the ¹H NMR Spectrum

-

Ethyl Group Protons: The ethyl groups give rise to two distinct signals. The methyl protons (-O-CH₂-CH₃ ) appear as a triplet at approximately 1.25 ppm due to coupling with the adjacent methylene protons (³JHH ≈ 7.0 Hz). The methylene protons (-O-CH₂ -CH₃) appear as a doublet of quartets around 4.05 ppm. The quartet arises from coupling to the methyl protons (³JHH ≈ 7.0 Hz), and the doublet is a result of coupling to the phosphorus atom (³JPH ≈ 7.0 Hz).

-

Benzylic Protons: The benzylic methylene protons (P-CH₂ -Ar) are directly attached to the phosphorus atom and therefore exhibit a large coupling, appearing as a doublet at approximately 3.15 ppm with a ²JPH of about 22.0 Hz. This large coupling constant is a hallmark of protons on a carbon adjacent to a phosphonate group.[4][5]

-

Aromatic Protons: The four protons on the 3-chlorophenyl ring are chemically non-equivalent and will appear as a complex multiplet in the aromatic region, typically between 7.15 and 7.30 ppm. The electron-withdrawing nature of the chlorine atom will cause a downfield shift of the aromatic protons relative to unsubstituted benzylphosphonate.[6] The exact splitting pattern can be complex due to small ³JHH and ⁴JHH couplings.

Figure 2: Workflow for the interpretation of the ¹H NMR spectrum.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to the ¹H NMR spectrum, the signals in the ¹³C NMR spectrum of this compound are influenced by coupling to the phosphorus atom, resulting in doublets for carbons near the phosphorus atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~16.5 | Doublet (d) | ~6.0 (³JPC) | -O-CH₂-CH₃ |

| ~34.0 | Doublet (d) | ~138.0 (¹JPC) | P-CH₂ -Ar |

| ~62.5 | Doublet (d) | ~6.5 (²JPC) | -O-CH₂ -CH₃ |

| ~127.0 | Doublet (d) | ~3.0 (⁴JPC) | Aromatic CH |

| ~128.5 | Doublet (d) | ~3.0 (⁴JPC) | Aromatic CH |

| ~129.5 | Doublet (d) | ~6.0 (³JPC) | Aromatic CH |

| ~130.0 | Doublet (d) | ~6.0 (³JPC) | Aromatic CH |

| ~134.0 | Doublet (d) | ~9.0 (²JPC) | Aromatic C-CH₂ |

| ~134.5 | Doublet (d) | ~4.0 (⁴JPC) | Aromatic C-Cl |

Interpretation of the ¹³C NMR Spectrum

-

Ethyl Group Carbons: The methyl carbon (-O-CH₂-CH₃ ) appears as a doublet around 16.5 ppm with a ³JPC of approximately 6.0 Hz. The methylene carbon (-O-CH₂ -CH₃) resonates at about 62.5 ppm as a doublet due to a ²JPC of around 6.5 Hz.

-

Benzylic Carbon: The most characteristic signal in the aliphatic region is the benzylic carbon (P-CH₂ -Ar) at approximately 34.0 ppm. This signal is a doublet with a large one-bond coupling constant (¹JPC) of about 138.0 Hz, which is typical for a carbon directly bonded to a phosphonate phosphorus.[4]

-

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals, all appearing as doublets due to coupling with the phosphorus atom. The ipso-carbon attached to the methylene group (Aromatic C -CH₂) will show a ²JPC of around 9.0 Hz and resonate near 134.0 ppm. The carbon bearing the chlorine atom (Aromatic C -Cl) is expected around 134.5 ppm with a smaller ⁴JPC. The remaining four aromatic CH carbons will appear in the range of 127.0-130.0 ppm, each as a doublet with ³JPC or ⁴JPC couplings. The specific assignments would require more advanced NMR experiments like HSQC and HMBC.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Analyte: Use approximately 10-20 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better spectral resolution.

-

Probe: A standard broadband probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition Parameters

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Sources

- 1. scbt.com [scbt.com]

- 2. Diethyl (3-Chlorobenzyl)phosphonate | CymitQuimica [cymitquimica.com]

- 3. 78055-64-8 CAS MSDS ((3-CHLOROBENZYL)PHOSPHONIC ACID DIETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]

- 6. rsc.org [rsc.org]

Mass Spectrometry of Diethyl 3-chlorobenzylphosphonate: An In-Depth Technical Guide

Abstract

This comprehensive technical guide provides an in-depth analysis of the mass spectrometric behavior of Diethyl 3-chlorobenzylphosphonate, a significant organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of its analysis using mass spectrometry. We will explore detailed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by mechanistic insights and comparisons with its structural isomers. This guide also outlines robust analytical methodologies, including sample preparation, and both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocols, to ensure accurate and reliable characterization.

Introduction: The Significance of this compound

This compound (C₁₁H₁₆ClO₃P) is an organophosphorus compound with a molecular weight of 262.67 g/mol .[1] As a member of the phosphonate family, it and its analogs are of considerable interest in medicinal chemistry and drug development due to their roles as enzyme inhibitors and mimics of phosphate esters. The presence of the chloro-substituent on the benzyl ring introduces specific chemical properties that influence its biological activity and analytical behavior. Understanding the mass spectrometric characteristics of this molecule is paramount for its unambiguous identification, quantification in complex matrices, and for shedding light on its metabolic fate.

Foundational Principles of Mass Spectrometry for Organophosphorus Compounds

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For organophosphorus compounds like this compound, two common ionization techniques are employed: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly suited for polar and thermally labile molecules. It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for molecular weight determination and for use with liquid chromatography.

The choice of ionization technique is dictated by the analytical objective, be it structural elucidation or quantification.

Electron Ionization (EI) Mass Spectrometry: A Detailed Fragmentation Analysis

Predicted Key Fragmentation Pathways

The primary fragmentation pathways for this compound under EI are expected to involve:

-

Benzylic Cleavage: The bond between the benzyl group and the phosphonate moiety is susceptible to cleavage, leading to the formation of a chlorotropylium ion.

-

McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl (or phosphoryl) group and a γ-hydrogen. This involves the transfer of a hydrogen atom to the phosphoryl oxygen, followed by the elimination of an alkene (ethylene).

-

Cleavage of the P-O and C-O Bonds: The ethoxy groups are prone to cleavage, resulting in the loss of ethylene or an ethoxy radical.

Visualizing the Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of this compound under Electron Ionization.

Caption: Predicted EI fragmentation of this compound.

Tabulated Summary of Predicted EI Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formation Pathway |

| 262/264 | [C₁₁H₁₆ClO₃P]⁺• | Molecular Ion |

| 234/236 | [C₉H₁₁ClO₃P]⁺• | Loss of ethylene (C₂H₄) via McLafferty Rearrangement |

| 206/208 | [C₉H₁₀ClO₂P]⁺ | Loss of two ethylene molecules |

| 171 | [C₇H₈O₃P]⁺ | Loss of chlorobenzyl radical |

| 125/127 | [C₇H₆Cl]⁺ | Chlorotropylium ion from benzylic cleavage |

| 109 | [C₄H₁₀O₃P]⁺ | Diethyl phosphonate radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (further fragmentation of m/z 125/127) |

| 81 | [H₄PO₃]⁺ | Protonated phosphonic acid |

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for ³⁵Cl and ³⁷Cl.

Comparison with Diethyl 4-chlorobenzylphosphonate

The EI mass spectrum of the isomeric Diethyl 4-chlorobenzylphosphonate shows a base peak at m/z 125, corresponding to the chlorotropylium ion.[1] Other significant peaks are observed at m/z 109 and 81.[1] It is anticipated that the EI spectrum of this compound will be broadly similar. However, subtle differences in the relative abundances of fragment ions may arise due to the different position of the chlorine atom on the aromatic ring, which can influence the stability of the resulting ions.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

ESI-MS is the method of choice when coupling mass spectrometry with liquid chromatography. For this compound, analysis in positive ion mode is expected to be most effective.

Expected Ions in ESI-MS

In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 263/265. Adducts with sodium ([M+Na]⁺ at m/z 285/287) or potassium ([M+K]⁺ at m/z 301/303) may also be present, depending on the purity of the solvents and sample matrix.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To gain structural information in ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule is isolated and subjected to collision-induced dissociation (CID), leading to predictable fragmentation.

Visualizing the ESI-MS/MS Fragmentation

The following diagram illustrates the expected fragmentation of the protonated this compound in an MS/MS experiment.

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Tabulated Summary of Predicted ESI-MS/MS Fragments

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

| 263/265 | 235/237 | C₂H₄ (28 Da) | [M+H - Ethylene]⁺ |

| 263/265 | 207/209 | C₄H₈ (56 Da) | [M+H - 2 x Ethylene]⁺ |

| 263/265 | 125/127 | (C₂H₅O)₂POH (138 Da) | Chlorotropylium ion |

Analytical Protocols: A Practical Approach

The successful analysis of this compound relies on robust and well-defined analytical protocols.

Sample Preparation

A generic yet effective sample preparation workflow is as follows:

-

Dissolution: Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile.

-

Dilution: Dilute the sample to an appropriate concentration for the mass spectrometer, typically in the low µg/mL to ng/mL range.

-

Filtration: For LC-MS analysis, filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the system.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is well-suited for the analysis of thermally stable and volatile compounds like this compound.

Experimental Protocol:

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is ideal for analyzing this compound in complex matrices, offering excellent sensitivity and selectivity.

Experimental Protocol:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B.

-

1-8 min: 5% to 95% B.

-

8-10 min: 95% B.

-

10-10.1 min: 95% to 5% B.

-

10.1-12 min: 5% B.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Conclusion: A Framework for Confident Analysis

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding its predicted fragmentation patterns under both EI and ESI conditions, and by employing the detailed analytical protocols, researchers can achieve confident identification and quantification of this important organophosphorus compound. The provided insights into the causality of fragmentation and the comparison with its 4-chloro isomer offer a deeper understanding of its behavior in the mass spectrometer. This knowledge is crucial for advancing research in fields where the precise characterization of such molecules is essential.